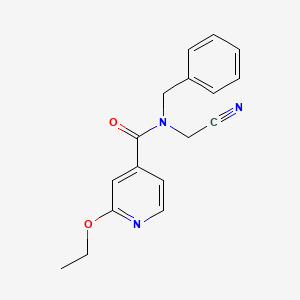![molecular formula C17H16ClN5O2S B2991782 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 577756-78-6](/img/structure/B2991782.png)
2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In one example, the thiomethyl group was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of similar compounds confirmed a good fit into the active site of certain enzymes through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidation, displacement, and cycloaddition reactions .Scientific Research Applications
Antimicrobial and Anticancer Applications
Research has demonstrated that compounds structurally related to 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone exhibit significant antimicrobial and anticancer activities. Novel pyrazole derivatives, for instance, have shown higher anticancer activity than reference drugs such as doxorubicin and also possess good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest the potential of such compounds in developing new therapeutic agents against various cancers and microbial infections.
Molecular Docking and Enzyme Inhibition
Molecular docking studies of compounds similar in structure to this compound have shown promising results in binding to target proteins involved in disease pathways. The design, synthesis, and biological evaluation of indolyl derivatives, including structure-activity relationship (SAR) studies and molecular docking, have revealed their effectiveness as antioxidants and potential inhibitors of enzymes involved in oxidative stress (Aziz et al., 2021). This underscores the compound's utility in researching treatments for diseases where oxidative stress plays a crucial role.
Drug Formulation and Delivery
The development of drug formulations that increase the bioavailability of poorly water-soluble compounds is another area of application. Studies have focused on creating precipitation-resistant solutions to enhance the in vivo exposure of such compounds, indicating the relevance of this compound in drug delivery research (Burton et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression .
Mode of Action
The compound interacts with CDK2 in a competitive manner, binding to the ATP site of the kinase . This prevents ATP from binding and subsequently inhibits the phosphorylation activity of CDK2 . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Future Directions
The future directions for this compound could involve further investigations into its biological activity, mechanism of action, and potential therapeutic applications. The development of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold is an active area of research, with a focus on their synthesis, biological activity, and potential as therapeutic agents .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMYGSVLMZUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
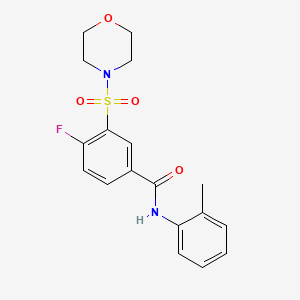
![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)
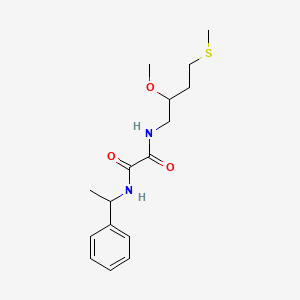


![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)
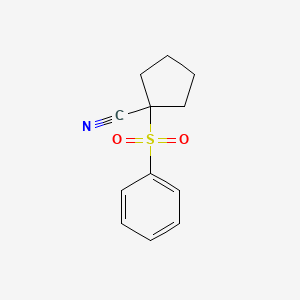

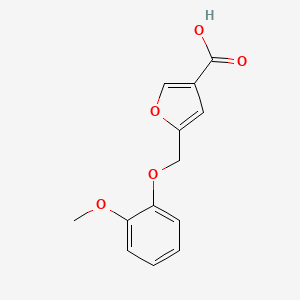

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)
